3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521894
InChI: InChI=1S/C15H11N3O2S/c19-14(20)11-2-1-3-12(8-11)17-15-18-13(9-21-15)10-4-6-16-7-5-10/h1-9H,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol

3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid

CAS No.:

Cat. No.: VC14521894

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid -

Specification

Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
IUPAC Name 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C15H11N3O2S/c19-14(20)11-2-1-3-12(8-11)17-15-18-13(9-21-15)10-4-6-16-7-5-10/h1-9H,(H,17,18)(H,19,20)
Standard InChI Key PCJVLRRVUNIMDV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Components

The molecule comprises three primary domains:

  • A benzoic acid moiety (C₇H₅O₂) providing a carboxylic acid functional group at the para position.

  • A 1,3-thiazole ring (C₃H₂NS) serving as a central heterocyclic scaffold.

  • A pyridin-4-yl substituent (C₅H₄N) attached to the thiazole ring at the 4-position.

The amino group (-NH-) bridges the benzoic acid’s meta position (C3) and the thiazole’s 2-position, creating a planar conjugation system that may influence electronic properties .

Bond Connectivity and Stereoelectronic Effects

In analogous structures, such as 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid, X-ray crystallography reveals that the carboxyl group remains coplanar with the benzene ring (dihedral angle ≈ 4°), facilitating π-π stacking and hydrogen bonding . The thiazole’s sulfur and nitrogen atoms introduce electron-withdrawing effects, potentially polarizing the molecule and enhancing solubility in polar solvents .

Synthetic Methodologies

Hypothetical Synthesis Pathways

While no direct synthesis of 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid is documented, related compounds suggest a multi-step approach:

  • Thiazole Ring Formation: A Hantzsch thiazole synthesis could assemble the thiazole core by reacting α-haloketones with thiourea derivatives. For example, 4-pyridin-4-yl-thiazole-2-amine might be synthesized from pyridine-4-carbaldehyde and thiourea in the presence of iodine .

  • Coupling with Benzoic Acid Derivative: A Buchwald-Hartwig amination or Ullmann coupling could link the thiazole’s amine group to 3-aminobenzoic acid, facilitated by palladium catalysts .

Key Challenges

  • Regioselectivity: Ensuring the pyridin-4-yl group attaches exclusively to the thiazole’s 4-position requires careful control of reaction conditions.

  • Carboxylic Acid Protection: The benzoic acid’s -COOH group may need protection (e.g., as a methyl ester) during synthesis to prevent unwanted side reactions .

Physicochemical Properties

Predicted Physical Constants

Based on structurally similar compounds (e.g., C₁₅H₁₁N₃O₂S analogs):

PropertyValue (Hypothetical)Source Analogy
Molecular Weight297.33 g/mol
Melting Point220–240°CEstimated from
LogP (Partition Coeff.)3.72
Water SolubilityLow (<1 mg/mL)

The pyridin-4-yl group’s electron-donating nature may slightly increase solubility in aqueous buffers compared to pyridin-2-yl derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Pyridine protons: δ 8.50–8.70 ppm (doublet, aromatic H).

    • Thiazole H: δ 7.20–7.40 ppm (singlet, C5-H).

    • Benzoic acid H: δ 7.60–8.10 ppm (multiplet, aromatic H) .

  • ¹³C NMR:

    • Carboxylic acid C=O: δ 170–172 ppm.

    • Thiazole C2: δ 165–168 ppm .

Computational Modeling and Drug Likeness

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for drug candidates .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the carboxylate oxygen, suggesting nucleophilic attack sites .

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